molecular formula C10H12BrN B7961373 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B7961373
M. Wt: 226.11 g/mol
InChI Key: VLIWWJQDOHJOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline (6-Br-7-Me-THQ) is a brominated tetrahydroquinoline derivative featuring a bicyclic structure with a partially saturated quinoline core. Brominated THQs are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to the versatility of bromine as a leaving group in cross-coupling reactions .

Properties

IUPAC Name

6-bromo-7-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIWWJQDOHJOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Methylation Sequence

Starting with 4-methylphenethylamine, bromination at position 3 (ortho to the ethylamine side chain) could yield 3-bromo-4-methylphenethylamine. Cyclization under acidic conditions (e.g., polyphosphoric acid) may then afford 6-bromo-7-methyl-1,2,3,4-tetrahydroquinoline.

Key challenges :

  • Bromination regioselectivity : The electron-donating ethylamine side chain activates the ring, favoring ortho/para bromination. Steric effects from the methyl group may favor para substitution.

  • Cyclization efficiency : Acid-catalyzed cyclization typically requires elevated temperatures (80–120°C) and prolonged reaction times (12–24 h).

Directed ortho-Metalation (DoM)

Aryl lithium intermediates generated via DoM enable precise bromine placement. For example, 7-methyl-1,2,3,4-tetrahydroquinoline could undergo lithiation at position 6 using a directing group (e.g., methoxy), followed by quenching with bromine. Subsequent hydrogenolysis removes the directing group, yielding the target compound.

Representative conditions :

StepReagents/ConditionsYield
LithiationLDA, THF, -78°C60–75%
BrominationBr₂, -78°C to rt50–65%
HydrogenolysisH₂, Pd/C, MeOH80–90%

Functionalization of Tetrahydroquinoline Intermediates

Electrophilic Aromatic Substitution

Direct bromination of 7-methyl-1,2,3,4-tetrahydroquinoline using Br₂ in H₂SO₄ or FeBr₃ could target position 6. The methyl group’s ortho/para-directing effects may be mitigated by steric hindrance or electronic deactivation via protonation of the amine.

Optimized protocol (analogous to CN112574106A) :

  • Dissolve 7-methyl-1,2,3,4-tetrahydroquinoline (1 eq) in conc. H₂SO₄ at -5°C.

  • Add Br₂ (1.3 eq) dropwise, stir at 5°C for 16 h.

  • Quench with ice, extract with ethyl acetate, and purify via column chromatography.

Outcome :

  • Expected yield: 50–70% (based on analogous brominations).

  • Regioselectivity highly dependent on reaction temperature and acid strength.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could introduce bromine post-cyclization. For instance, 7-methyl-1,2,3,4-tetrahydroquinoline bearing a triflate group at position 6 undergoes coupling with pinacol boronate esters under Pd catalysis.

Limitations :

  • Requires pre-installation of a leaving group (e.g., OTf, Cl).

  • Compatibility of tetrahydroquinoline’s saturated ring with coupling conditions.

Reductive Amination and Alkylation Strategies

Methyl Group Introduction via Reductive Alkylation

Aminomethylation of 6-bromo-1,2,3,4-tetrahydroquinoline using formaldehyde and NaBH(OAc)₃ in DCE (dichloroethane) introduces a methyl group at the amine position. However, this approach modifies the nitrogen rather than the aromatic ring.

Adaptation for aromatic methylation :

  • Use Friedel-Crafts alkylation with MeCl/AlCl₃ on 6-bromo-1,2,3,4-tetrahydroquinoline.

  • Challenge : The saturated ring deactivates the aromatic system, necessitating harsh conditions that may degrade the substrate.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Cyclization of pre-brominated precursorsHigh regiocontrolMulti-step synthesis40–60%
Direct electrophilic brominationSingle-step functionalizationPoor regioselectivity30–50%
Directed metalationPrecise bromine placementRequires directing group removal50–70%
Cross-couplingModular late-stage modificationComplex substrate preparation45–65%

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .

Scientific Research Applications

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents significantly influence the electronic, steric, and reactive properties of THQ derivatives. Key comparisons include:

6-Bromo-7-methoxy-THQ (CAS 1368141-75-6)
  • Structure : Bromine at position 6, methoxy (-OCH₃) at position 5.
  • Properties : The methoxy group is electron-withdrawing, reducing electron density at the aromatic ring and altering reactivity in electrophilic substitution. Molecular weight: 242.12 g/mol .
  • Applications : Used as a building block in medicinal chemistry and synthesis of far-red photoactivatable dyes .
6-Bromo-5-methyl-THQ
  • Structure : Bromine at position 6, methyl (-CH₃) at position 3.
  • No direct molecular weight reported, but estimated to be ~226 g/mol (C₁₀H₁₁BrN) .
  • Applications: Likely serves as an intermediate for functionalized quinolines.
6-Fluoro-5,7-dibromo-2-methyl-THQ (CE3F4)
  • Structure : Fluorine at position 6, bromines at positions 5 and 7, methyl at position 2.
  • Properties : Electron-withdrawing halogens enhance electrophilicity; methyl at position 2 may stabilize conformational isomers. Synthesized via bromination and formylation .
  • Applications : Acts as a preferential inhibitor of human exchange proteins, demonstrating the role of halogenation in bioactivity .
6-Bromo-4,4-dimethyl-THQ hydrochloride (CAS 135631-91-3)
  • Structure : Bromine at position 6, two methyl groups at position 4; hydrochloride salt.
  • Molecular weight: 274.61 g/mol (free base: 238.16 g/mol) .
  • Applications : Explored in drug discovery for its modified pharmacokinetic profile .
7-Bromo-1,2,3,4-tetrahydroisoquinoline (THIQ)
  • Structure: Bromine at position 7 on an isoquinoline core (benzopyridine vs. quinoline’s benzannulation).
  • Properties : THIQ’s fused ring system differs from THQ, affecting π-π stacking and binding interactions. Molecular weight: 212.09 g/mol .
  • Applications : Used in alkaloid synthesis and as a ligand in catalysis .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
6-Br-7-Me-THQ (hypothetical) C₁₀H₁₂BrN 226.11 Expected lower polarity vs. methoxy analogs; methyl enhances lipophilicity.
6-Bromo-7-methoxy-THQ C₁₀H₁₂BrNO 242.12 Methoxy increases polarity; IR data available for related compounds .
6-Bromo-4,4-dimethyl-THQ C₁₁H₁₄BrN 238.16 Dimethyl groups raise steric bulk; hydrochloride salt improves solubility .
7-Bromo-THIQ C₉H₁₀BrN 212.09 Distinctive isoquinoline core; InChI Key: OYODEQFZAJVROF-UHFFFAOYSA-N .

Biological Activity

6-Bromo-7-methyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit nitric oxide synthase (NOS), which plays a crucial role in pain modulation and inflammation .
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Tubulin Binding : Similar compounds have demonstrated the ability to bind to the colchicine site of beta-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The unique substitution pattern of this compound significantly influences its biological activity. The presence of a bromine atom at the sixth position and a methyl group at the seventh position enhances its reactivity and binding affinity to biological targets.

Comparative Analysis:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 6; Methyl at position 7Antimicrobial; Anticancer
6-Bromo-1,2,3,4-tetrahydroquinolineBromine at position 6; No methylReduced activity
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinolineMethyl at position 7; No bromineDifferent pharmacological properties

This table illustrates how variations in substitution impact the biological efficacy of related compounds.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : A study assessed the compound's effects on human cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and A549 (lung cancer). The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Properties : Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential enzymes required for bacterial growth.
  • Pain Modulation : In experimental models for neuropathic pain (e.g., L5/L6 spinal nerve ligation model), administration of this compound resulted in significant reversal of thermal hyperalgesia and reduction in tactile hyperesthesia .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-7-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted condensation of substituted anilines with ketones using Lewis acids like Bi(OTf)₃. For example, a modified protocol involves reacting p-bromo aniline derivatives with methyl pyruvate under microwave irradiation (7 hours, acetonitrile solvent), achieving ~81% yield after flash chromatography and recrystallization . Traditional methods may use Brønsted acids (e.g., H₂SO₄) but often require longer reaction times and higher temperatures. Purity (>97%) is typically confirmed by HPLC or GC analysis .

Q. How is this compound purified, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Post-synthesis purification involves flash chromatography (silica gel, EtOAc/cyclohexane gradient) followed by recrystallization (pentane/ethyl acetate). Structural validation uses NMR (¹H/¹³C), X-ray crystallography (for conformational analysis), and mass spectrometry. For instance, X-ray studies reveal non-planar screw-boat conformations in the tetrahydroquinoline ring system, with puckering parameters (e.g., QT = 0.339 Å) critical for understanding reactivity .

Q. What are the key physicochemical properties of this compound, and how do they impact solubility and handling?

  • Methodological Answer : The molecular weight (242.12 g/mol) and bromine substitution confer moderate polarity, requiring polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. LogP values (predicted ~2.8) suggest moderate lipophilicity. Stability studies indicate decomposition above 300°C, necessitating storage at 2–8°C under inert atmospheres .

Advanced Research Questions

Q. How does regioselectivity in bromination affect the synthesis of 6-bromo-7-methyl derivatives, and what strategies mitigate byproduct formation?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Bromination at the 6-position is favored due to the directing effects of the methyl group at C6. Competing bromination at C5 or C8 can occur (~5–10% byproducts), mitigated by optimizing stoichiometry (1.1 eq Br₂) and using directing groups (e.g., methoxy at C7, as in analogs from ). LC-MS and 2D NMR (COSY, NOESY) are critical for identifying minor isomers .

Q. What conformational insights from X-ray crystallography are relevant to the compound’s biological activity?

  • Methodological Answer : X-ray data show a screw-boat conformation in the tetrahydroquinoline ring, with puckering angles (θ = 129.2°) influencing binding to biological targets like enzymes or receptors. Hydrogen-bonding motifs (e.g., N–H⋯O interactions) observed in crystal lattices suggest potential pharmacophore features for drug design .

Q. How do structural modifications (e.g., halogen substitution, methyl group position) alter the compound’s bioactivity in antimicrobial or CNS studies?

  • Methodological Answer : Fluorine or chlorine substitutions at C6/C7 (see ) enhance antimicrobial potency by increasing electronegativity and membrane permeability. Methyl groups at C2 ( ) improve blood-brain barrier penetration in CNS-targeted analogs. SAR studies require in vitro assays (e.g., MIC for bacteria, IC₅₀ in neuronal cell lines) paired with computational docking .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–90%) across studies?

  • Methodological Answer : Yield discrepancies arise from variations in catalysts (Bi(OTf)₃ vs. H₂SO₄), reaction scale, or purification methods. Reproducibility requires strict control of microwave power (e.g., 150 W), solvent dryness, and inert conditions. Comparative studies using DOE (Design of Experiments) can optimize parameters .

Q. What are the stability challenges under acidic/basic conditions, and how are degradation products characterized?

  • Methodological Answer : The compound degrades in strong acids (e.g., HCl > 1M) via ring-opening, forming brominated amines. Basic conditions (pH > 10) induce dehydrohalogenation. Stability is monitored by LC-MS, with degradation products isolated via preparative TLC and characterized by HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.